molecular formula C12H12N2O2 B1590044 Ethyl 4-(1H-imidazol-1-YL)benzoate CAS No. 86718-07-2

Ethyl 4-(1H-imidazol-1-YL)benzoate

Cat. No. B1590044
CAS RN: 86718-07-2
M. Wt: 216.24 g/mol
InChI Key: JXZSKUXJSZZMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ethyl 4-(1H-imidazol-1-YL)benzoate involves several steps. One common method involves the benzoylation of substituted phenols under low temperature . Another method involves the use of imidazole and ethyl 4-bromobenzoate .


Molecular Structure Analysis

The molecular formula of this compound is C13H12N2O2. The exact mass is 216.09000 . The structure includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used to synthesis (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one with 4′-methylacetophenone through Claisen–Schmidt condensation .


Physical And Chemical Properties Analysis

This compound has a density of 1.15g/cm3 . Its boiling point is 366ºC at 760 mmHg . The flash point is 175.2ºC .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 4-(1H-imidazol-1-YL)benzoate and its derivatives are significant in the field of chemical synthesis. For instance, a study by Zhu et al. (2012) focused on synthesizing a related compound, Ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate, demonstrating the compound's structural characteristics and synthesis process (Zhu et al., 2012). Similar studies on the synthesis and structural analysis of related compounds provide insights into the chemical properties and potential applications of this compound.

Application in Corrosion Inhibition

In the field of corrosion science, derivatives of this compound have been investigated for their potential as corrosion inhibitors. For example, Ammal et al. (2018) explored the use of benzimidazole derivatives as corrosion inhibitors for mild steel in acidic environments (Ammal et al., 2018). This research highlights the potential of this compound derivatives in protecting metal surfaces from corrosion.

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been studied for their potential therapeutic applications. Chen et al. (2008) synthesized derivatives of a similar compound, Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, evaluating their antiplatelet activity. This study suggests the potential of related compounds in developing new therapeutics (Chen et al., 2008).

Molecular Structure and Bonding Studies

The molecular structure and bonding characteristics of this compound derivatives are also a subject of study. For instance, research by Portilla et al. (2007) on hydrogen-bonded supramolecular structures of similar compounds contributes to understanding the molecular interactions and structural properties of this compound derivatives (Portilla et al., 2007).

Safety and Hazards

Ethyl 4-(1H-imidazol-1-YL)benzoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .

properties

IUPAC Name

ethyl 4-imidazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-3-5-11(6-4-10)14-8-7-13-9-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZSKUXJSZZMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540386
Record name Ethyl 4-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86718-07-2
Record name Ethyl 4-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 13.6 parts of 1H-imidazole, 16.8 parts of ethyl 4-fluorobenzoate, 0.1 parts of potassium iodide and 54 parts of N,N-dimethylacetamide was stirred and refluxed for 20 hours. The reaction mixture was cooled to room temperature and poured onto a lot of water. The product was extracted a few times with benzene. The combined extracts were washed thoroughly with water, dried, filtered and evaporated. The residue was stirred in hexane. The product was filtered off and dried, yielding 7.2 parts (33.3%) of ethyl 4-(1H-imidazol-1-yl)benzoate; mp. 100.3° C. (intermediate 18).
[Compound]
Name
13.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Imidazole (0.816 g, 0.01 mol), ethyl 4-fluorobenzoate (2 g, 0.01 mol) and anhydrous potassium carbonate (1.43 g, 0.011 mol) was dissolved in DMSO (30 ml) and heated to 90° C. for 18 h. The solution was poured into water (50 ml), extracted with ethyl acetate (50 ml), dried (sodium sulphate), filtered and evaporated to dryness under reduced pressure. The white solid was purified by flash column chromatography (silica, diethyl ether) to afford a white solid (1.22 g, 56%).
Quantity
0.816 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(1H-imidazol-1-YL)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(1H-imidazol-1-YL)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(1H-imidazol-1-YL)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(1H-imidazol-1-YL)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(1H-imidazol-1-YL)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(1H-imidazol-1-YL)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.